1-(2-Methoxyphenoxy)-2,3-bis(2-diethylaminoethoxy)propane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CRE-1087 involves the reaction of 1-(2-methoxyphenoxy)-2,3-bis(2-diethylaminoethoxy) propane with citric acid to form the dicitrate salt . The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the final compound in high purity .
Industrial Production Methods
Industrial production of CRE-1087 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
CRE-1087 undergoes various chemical reactions, including:
Oxidation: CRE-1087 can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: CRE-1087 can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of CRE-1087 may yield corresponding oxides, while reduction may produce reduced derivatives. Substitution reactions can result in various substituted products depending on the nucleophile used .
Scientific Research Applications
Chemistry: It is used as a model compound in studies of antiarrhythmic drugs and their mechanisms of action.
Biology: CRE-1087 is used in electrophysiological studies to understand its effects on cardiac muscle cells.
Industry: CRE-1087 is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
CRE-1087 exerts its effects by blocking sodium channels in cardiac muscle cells, which leads to a decrease in the maximal rate of depolarization (Vmax) of the action potential . This action classifies it as a class I antiarrhythmic drug. The frequency-dependent nature of its Vmax block suggests that it is more effective at higher rates of stimulation . CRE-1087 does not exhibit class IV (calcium antagonist) antiarrhythmic actions .
Comparison with Similar Compounds
Similar Compounds
Quinidine: Another class I antiarrhythmic drug that also blocks sodium channels but has different pharmacokinetic properties.
Lidocaine: A local anesthetic and class I antiarrhythmic drug with a faster onset of action compared to CRE-1087.
Verapamil: A class IV antiarrhythmic drug that acts as a calcium channel blocker, unlike CRE-1087.
Uniqueness
CRE-1087 is unique in its combination of antiarrhythmic and local anesthetic properties. Its slow onset and offset kinetics of frequency-dependent Vmax block make it particularly effective in certain types of cardiac arrhythmias . Additionally, its lack of class IV actions distinguishes it from other antiarrhythmic drugs like verapamil .
Properties
CAS No. |
144860-78-6 |
---|---|
Molecular Formula |
C34H56N2O18 |
Molecular Weight |
780.8 g/mol |
IUPAC Name |
2-[2-[2-(diethylamino)ethoxy]-3-(2-methoxyphenoxy)propoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C22H40N2O4.2C6H8O7/c1-6-23(7-2)14-16-26-18-20(27-17-15-24(8-3)9-4)19-28-22-13-11-10-12-21(22)25-5;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h10-13,20H,6-9,14-19H2,1-5H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
VEOCFVFIPPXQLI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOCC(COC1=CC=CC=C1OC)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)CCOCC(COC1=CC=CC=C1OC)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonyms |
1-(2-methoxyphenoxy)-2,3-bis(2-diethylaminoethoxy)propane CRE 1087 CRE-1087 |
Origin of Product |
United States |
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